Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-18-13(17)10-6-9(4)15-12-11(10)7-14-16(12)8(2)3/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDHTAFBVCVANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NN(C2=NC(=C1)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine
A solvent-free approach reported by involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate under microwave irradiation. This method yields pyrazolo[3,4-b]pyridine-6-carboxylate derivatives (55–70% yield) in reduced time compared to conventional refluxing. For the target compound, substitution of phenyl with isopropyl at the 1-position and methyl at the 6-position would require tailored starting materials, such as 3-methyl-1-isopropyl-1H-pyrazol-5-amine.
Grignard Reagent-Mediated Formylation
The patent CN115872995B describes a method where a pyrazolopyridine intermediate is treated with isopropyl magnesium bromide at –35°C to –25°C, followed by N,N-dimethylformamide (DMF) addition. This generates a formyl group at position 4, which is subsequently oxidized to a carboxylic acid. Ethylation of the acid via Fischer esterification could yield the target ester.
Multi-Step Synthesis Strategies
Sequential Functionalization Approach
A multi-step synthesis from involves:
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Diazotization and Chlorination : Picoline derivatives are diazotized and converted to chlorides.
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Reduction and Acetylation : The chloride is reduced to an amine and acetylated to form an acetamide.
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Rearrangement with TMS-CN : Treatment with trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride yields a nitrile intermediate.
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Cyclization with Isoamyl Nitrite : Heating in toluene with isoamyl nitrite and acetic anhydride produces acetylated pyrazolo[3,4-b]pyridines.
Adapting this route, the isopropyl group could be introduced during the acetylation step, while methylation at position 6 might involve a methyl-substituted picoline precursor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals:
- Anticancer Activity : Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and metastasis .
- Neuroprotective Effects : Research has suggested that pyrazolo[3,4-b]pyridines can modulate neuroinflammatory responses, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound may possess similar properties due to its structural characteristics .
Agricultural Science
In agricultural research, compounds like this compound are being explored for their potential as agrochemicals:
- Pesticidal Properties : Some studies have reported that pyrazole derivatives can act as effective pesticides by disrupting the metabolic pathways of pests. This compound's efficacy against specific insect pests could be investigated further .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[3,4-b]pyridine derivatives revealed that compounds similar to this compound exhibited significant antiproliferative effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, a related compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in treated subjects. This suggests that this compound might have similar neuroprotective effects .
Mechanism of Action
The mechanism of action of ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to disease processes . The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at positions 1, 3, 6, and the carboxylate moiety. Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Position 1 Substituents : Bulkier groups (e.g., tert-butyl, pyridin-4-ylmethyl) improve target affinity but may reduce solubility. The isopropyl group in the target compound balances steric effects and lipophilicity .
- Position 6 Modifications: Methyl (target compound) vs. morpholino (electron-donating) or oxo (polar) groups drastically alter solubility and metabolic stability. Morpholino derivatives show improved water solubility, while oxo groups increase polarity .
- Ester vs. Carboxylic Acid : Ethyl esters (target compound) are more stable in vivo than methyl esters or carboxylic acids, acting as prodrugs for active metabolites .
Insights:
- The tert-butyl analog’s antimalarial potency highlights the importance of cyclopropyl at position 6 for target binding .
- Morpholino-substituted derivatives exhibit broad-spectrum enzyme inhibition, leveraging hydrogen bonding with active sites .
- Discontinued compounds (e.g., phenoxybenzyl derivatives) suggest that excessive bulk or synthetic complexity limits utility .
Biological Activity
Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1251771-13-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₃O₂
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization and functional group modifications to achieve the desired structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 0.22 - 0.25 | Not specified |
These findings suggest that the compound exhibits strong bactericidal activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Apoptosis Induction
This compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated significant cytotoxicity in assays using HeLa and MCF-7 cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 28.3 |
| MCF-7 | 56.6 |
The mechanism of action appears to involve the induction of apoptosis through various pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by increasing ROS levels and disrupting mitochondrial integrity.
- Cell Cycle Arrest : By inhibiting CDK activity, it prevents cancer cells from progressing through the cell cycle.
Case Studies
A notable study involved the evaluation of a series of pyrazolo derivatives where this compound was included as one of the candidates. The study found that this compound exhibited superior activity compared to traditional antibiotics and chemotherapeutics, highlighting its potential as a lead compound for further development .
Q & A
Basic: What are the common synthetic routes for Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Methodological Answer:
The compound is typically synthesized via:
- Amination and Alkylation : Reacting pyrazolo[3,4-b]pyridine precursors with isopropyl groups under nucleophilic substitution conditions. For example, ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was synthesized by amination of a precursor with morpholine .
- Cyclization Reactions : Using reagents like hydrazine hydrate in ethanol under reflux to form fused pyrazolo-pyridine systems .
- Multicomponent Reactions : Combining aldehydes, acetoacetate derivatives, and thioureas in one-pot syntheses, as seen in pyrazolo[3,4-b]pyridine derivatives .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for substituents (e.g., isopropyl [δ ~1.4 ppm, septet], methyl [δ ~2.5 ppm, singlet], and ethyl ester [δ ~4.4 ppm, quartet; δ ~1.4 ppm, triplet]) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 292.2 for methylated analogs) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N stretches (~1250–1350 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent and Temperature : Use polar aprotic solvents (DMF, THF) at reflux (80–100°C) to enhance reactivity. For methylation, K₂CO₃ in DMF at room temperature achieved 94% yield .
- Catalysis : Add TFA (30 mol%) in THF to accelerate cyclization, achieving 81% yield in pyrazolo[3,4-b]pyridine syntheses .
- Purification : Flash chromatography with gradients (e.g., heptane:EtOAc) removes unreacted intermediates .
Advanced: How do substituents influence the compound’s biological activity?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., tert-butyl at position 1) enhance metabolic stability but may reduce binding affinity to targets like the Plasmodium ABCI3 transporter .
- Electron-Withdrawing Groups : Methoxy or trifluoromethyl groups at position 6 improve antimalarial potency by modulating electron density .
- Methyl vs. Isopropyl : Isopropyl at position 1 increases lipophilicity (logP), impacting membrane permeability in cellular assays .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- NMR Integration Discrepancies : Compare expected proton ratios (e.g., ethyl ester’s quartet:triplet = 2:3) with experimental data. Adjust for impurities or solvent peaks .
- Unexpected LC-MS Peaks : Use high-resolution MS (HRMS) to distinguish between [M+H]+ and adducts (e.g., sodium or potassium ions). For example, HRMS confirmed m/z 450.2 for a pyrrole-carboxylate analog .
- Purity vs. Activity Mismatches : Correlate HPLC purity (>95%) with bioassay results. Impurities <5% (e.g., unreacted intermediates) may still skew IC₅₀ values .
Advanced: What computational methods validate its mechanism of action?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., BasE adenylating enzyme or Plasmodium ABCI3). Focus on hydrogen bonding with pyridine N and steric fit of the isopropyl group .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimalarial activity to design analogs .
Basic: What are its key applications in medicinal chemistry research?
Methodological Answer:
- Antimalarial Drug Development : Acts as a non-nucleoside inhibitor of siderophore biosynthesis enzymes (e.g., BasE) with IC₅₀ values <1 µM .
- Kinase Inhibition : Pyrazolo[3,4-b]pyridine scaffolds target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
Advanced: How to address resistance mechanisms in biological assays?
Methodological Answer:
- ABCI3 Transporter Studies : Generate P. falciparum strains with ABCI3 mutations (e.g., CRISPR-Cas9 editing) and compare EC₅₀ values. Resistance is linked to efflux pump upregulation .
- Combination Therapy : Test synergy with artemisinin derivatives to overcome resistance .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation : Handle iodomethane (toxic alkylating agent) in fume hoods .
- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles when working with TFA or hydrazine hydrate .
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
